(Pyrimidin-1(2H)-yl)acetic acid CAS number and physiochemical data
(Pyrimidin-1(2H)-yl)acetic acid CAS number and physiochemical data
An In-Depth Technical Guide: Physiochemical Profiling and Synthetic Workflows of (Pyrimidin-1(2H)-yl)acetic acid Derivatives
Executive Summary & Structural Clarification
In advanced synthetic and medicinal chemistry, the theoretical substructure (Pyrimidin-1(2H)-yl)acetic acid is rarely utilized in its unfunctionalized form due to the inherent instability and rapid tautomerization/oxidation of the unsubstituted 1(2H)-pyrimidine ring. Instead, the pharmaceutical industry relies on its stable, oxidized, and commercially viable counterpart: 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid (CAS: 95209-83-9).
As a Senior Application Scientist, I approach this molecule not just as a chemical string, but as a highly versatile building block. The presence of the 2-oxo group stabilizes the pyrimidine ring via resonance, making it a robust scaffold for downstream amide couplings. This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders and enzyme inhibition pathways [1].
This whitepaper provides a comprehensive analysis of its physiochemical properties, chemoselective synthetic methodologies, and self-validating protocols designed for high-yield laboratory production.
Physiochemical Data & Molecular Descriptors
Understanding the physiochemical profile of 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid is essential for predicting its behavior in both synthetic environments and biological assays. The carboxylic acid moiety provides excellent aqueous solubility under basic conditions, while the pyrimidinone core dictates its lipophilicity and hydrogen-bonding capacity.
Table 1: Core Physiochemical and Structural Data
| Parameter | Value / Description |
| Chemical Name | 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid |
| CAS Registry Number | 95209-83-9 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Melting Point | 208 - 217 °C |
| Appearance | Pale yellow to white crystalline powder |
| SMILES | O=C(O)CN1C=CC=NC1=O |
| InChI Key | KBXHYBZGGLURJU-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | ~ 66.4 Ų |
| Standard Purity (HPLC) | ≥ 98.0% |
Data synthesized from PubChem and commercial chemical databases [2].
Mechanistic Logic & Application Workflows
The primary utility of CAS 95209-83-9 lies in its application as an N-substituted pyrimidine scaffold. In drug discovery, the carboxylic acid tail is typically activated (using coupling reagents like HATU or EDCI) to form amide bonds with various primary or secondary amines. This allows for rapid library diversification during hit-to-lead optimization.
Fig 2: Integration of CAS 95209-83-9 into drug discovery pipelines via amide coupling.
Self-Validating Synthetic Protocol
To synthesize 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid, we utilize a chemoselective N-alkylation of 2-hydroxypyrimidine (CAS: 557-01-7) followed by ester hydrolysis.
The Causality of Experimental Design: 2-Hydroxypyrimidine exists in tautomeric equilibrium with pyrimidin-2(1H)-one. Upon deprotonation, it forms an ambidentate anion capable of reacting at either the oxygen (O-alkylation) or the nitrogen (N-alkylation). By utilizing a polar aprotic solvent (DMF) and a mild base (K₂CO₃), we thermodynamically drive the reaction toward the more stable N-alkylated product. The subsequent hydrolysis requires strict pH control; acidifying to pH < 3 ensures the complete protonation of the carboxylate, driving the precipitation of the final product.
Fig 1: Chemoselective N-alkylation and hydrolysis workflow for CAS 95209-83-9 synthesis.
Step-by-Step Methodology
Phase 1: N-Alkylation (Intermediate Synthesis)
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Setup: Charge a dry, nitrogen-flushed round-bottom flask with 2-hydroxypyrimidine (1.0 eq) and anhydrous DMF (10 mL/g).
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Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes. Validation Check: The mixture will become a fine suspension as the potassium salt forms.
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Electrophilic Addition: Dropwise add ethyl bromoacetate (1.1 eq) while maintaining the internal temperature below 30 °C to prevent runaway exothermic degradation.
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Reaction Monitoring: Stir for 4-6 hours at room temperature. Validation Check: Analyze via TLC (DCM:MeOH 9:1) or LC-MS. The starting material (UV active at 254 nm) should be fully consumed, replaced by a less polar spot corresponding to the ethyl ester intermediate.
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Workup: Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Hydrolysis and Isolation 6. Saponification: Dissolve the crude ester in THF/H₂O (1:1 v/v). Add NaOH (2.0 eq) and stir at ambient temperature for 2 hours. 7. IPC Check: Use LC-MS to confirm the disappearance of the ester mass and the appearance of the carboxylate mass [M-H]⁻. 8. Acidification: Remove THF in vacuo. Cool the aqueous layer to 0-5 °C and slowly acidify using 2M HCl until the pH reaches 2.0 - 2.5. Causality: The low pH neutralizes the carboxylate, overcoming the molecule's inherent hydrophilicity and forcing the neutral acid to precipitate. 9. Isolation: Filter the resulting pale yellow crystals, wash with cold water, and dry under high vacuum at 45 °C to constant weight.
Analytical Validation Standards
To guarantee the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz): Look for a distinct singlet around δ 4.50 - 4.70 ppm integrating for 2 protons. This corresponds to the N-CH₂ group. If O-alkylation occurred, this shift would appear significantly further downfield (closer to 5.0 ppm) due to the highly electronegative oxygen environment.
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Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 155.1.
References
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PubChem. "2-(2-Oxo-1,2-dihydropyrimidin-1-yl)acetic acid - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
